3-methyl-1-[2-(piperidin-1-yl)ethyl]-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No.: 1014029-13-0
Cat. No.: VC5126964
Molecular Formula: C22H31N7O2
Molecular Weight: 425.537
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1014029-13-0 |
|---|---|
| Molecular Formula | C22H31N7O2 |
| Molecular Weight | 425.537 |
| IUPAC Name | 3-methyl-1-(2-piperidin-1-ylethyl)-7-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
| Standard InChI | InChI=1S/C22H31N7O2/c1-6-10-27-18-19(23-21(27)29-17(4)15(2)16(3)24-29)25(5)22(31)28(20(18)30)14-13-26-11-8-7-9-12-26/h6H,1,7-14H2,2-5H3 |
| Standard InChI Key | AFNBHZQJIPHXGA-UHFFFAOYSA-N |
| SMILES | CC1=C(N(N=C1C)C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CCN4CCCCC4)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 2,3,6,7-tetrahydro-1H-purine-2,6-dione core, a bicyclic structure comprising fused pyrimidine and imidazole rings. Key substituents include:
-
3-Methyl group: Attached to the purine nitrogen at position 3, enhancing lipophilicity and metabolic stability.
-
2-(Piperidin-1-yl)ethyl chain: A tertiary amine-containing side chain at position 1, contributing to solubility and potential receptor interactions .
-
Prop-2-en-1-yl (allyl) group: At position 7, introducing unsaturation for conformational flexibility.
-
3,4,5-Trimethyl-1H-pyrazol-1-yl: A bulky heteroaromatic substituent at position 8, likely influencing steric and electronic interactions with biological targets .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C22H31N7O2 | |
| Molecular Weight | 425.537 g/mol | |
| IUPAC Name | 3-methyl-1-(2-piperidin-1-ylethyl)-7-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione | |
| SMILES | CC1=C(N(N=C1C)C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CCN4CCCCC4)C |
The compound’s solubility remains uncharacterized, though the piperidine and allyl groups suggest moderate polarity.
Synthesis and Characterization
Synthetic Pathways
Synthesis typically involves multi-step protocols:
-
Purine Core Formation: Condensation of pyrimidine precursors with imidazole derivatives under acidic conditions.
-
Substituent Introduction:
-
Allylation: Prop-2-en-1-yl groups are introduced via nucleophilic substitution or transition metal-catalyzed coupling .
-
Piperidine-Ethyl Attachment: Achieved through alkylation of the purine nitrogen with 2-(piperidin-1-yl)ethyl bromide.
-
Pyrazole Functionalization: 3,4,5-Trimethylpyrazole is coupled via Mitsunobu or Ullmann reactions .
-
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent regiochemistry.
-
High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% typical for research-grade material).
-
Mass Spectrometry (MS): High-resolution MS validates molecular weight (m/z 425.537).
Comparative Analysis of Structural Analogs
Future Research Directions
-
Pharmacokinetic Profiling: Evaluate oral bioavailability and blood-brain barrier penetration.
-
Target Identification: Proteomic studies to map kinase binding profiles .
-
Toxicology Studies: Acute and chronic toxicity assessments in preclinical models.
-
Structural Optimization: Explore substitutions at positions 7 and 8 to enhance potency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume